2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile
Description
Properties
CAS No. |
919088-06-5 |
|---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[2-(4-methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C16H19N3O/c1-18-6-8-19(9-7-18)5-4-15-11-14-10-13(12-17)2-3-16(14)20-15/h2-3,10-11H,4-9H2,1H3 |
InChI Key |
GEETYPDUNTWBKS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC3=C(O2)C=CC(=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Bromination
The synthesis often begins with commercially available or previously synthesized 5-cyanobenzofuran derivatives. For example, 5-cyanobenzofuran (1d) is subjected to bromination using bromine in dichloromethane at room temperature to yield 2-bromo-5-cyanobenzofuran (2d) with good yield (~77%).
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Bromination | Br2, CH2Cl2, rt, 20 min | 2-bromo-5-cyanobenzofuran (2d) | 77% |
Suzuki Coupling for Functionalization
The brominated benzofuran intermediate (2d) undergoes Suzuki coupling with pinacol boronate esters to introduce various substituents at the 2-position of the benzofuran ring. This reaction is catalyzed by palladium complexes such as PdCl2(dppf)·CH2Cl2 in the presence of bases like K3PO4 and phase transfer catalysts (e.g., tetrabutylammonium bromide) in acetonitrile under reflux conditions.
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Suzuki Coupling | PdCl2(dppf)·CH2Cl2, K3PO4, n-Bu4NBr, MeCN, reflux, N2 | 2-substituted benzofuran derivatives | 20-80% |
This step is crucial for introducing the ethyl linker precursor or other functional groups necessary for further elaboration.
Introduction of the 2-(4-Methylpiperazin-1-yl)ethyl Side Chain
Alkylation and Reductive Amination
The ethyl linker bearing a leaving group (e.g., bromide or tosylate) is reacted with 4-methylpiperazine to form the corresponding substituted piperazine derivative. This can be achieved via nucleophilic substitution or reductive amination methods depending on the nature of the intermediate.
For example, after Suzuki coupling and subsequent functional group transformations (such as hydrolysis and Curtius rearrangement), the intermediate is subjected to Boc-deprotection and reductive amination to install the 4-methylpiperazin-1-yl ethyl moiety.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Reductive amination | Boc-deprotection, reductive amination agents (e.g., NaBH3CN) | Final compound 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile | Purification by chromatography |
Alternative Synthetic Approaches and Notes
- The nitrile group on the benzofuran ring is typically introduced early in the synthesis and maintained throughout the process due to its chemical stability.
- Hydrolysis and Curtius rearrangement steps are used to convert ester intermediates to amines or other functional groups necessary for side chain attachment.
- The Suzuki coupling step is versatile and allows for the introduction of various substituents, enabling structure-activity relationship studies.
- The use of palladium catalysts and phase transfer catalysts is critical for efficient coupling reactions.
- Purification is generally performed by silica gel column chromatography, and characterization includes NMR and melting point analysis.
Summary Table of Key Synthetic Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Bromination | 5-cyanobenzofuran (1d) | Br2, CH2Cl2, rt, 20 min | 2-bromo-5-cyanobenzofuran (2d) | 77% |
| 2 | Suzuki Coupling | 2-bromo-5-cyanobenzofuran (2d) | PdCl2(dppf)·CH2Cl2, K3PO4, n-Bu4NBr, MeCN, reflux | 2-substituted benzofuran derivatives | 20-80% |
| 3 | Hydrolysis/Curtius | Ester intermediates | Hydrolysis, Curtius rearrangement | Amine intermediates | Moderate yields |
| 4 | Boc-deprotection | Protected amine intermediates | Acidic conditions | Free amine | Quantitative |
| 5 | Reductive amination | Free amine + aldehyde/ketone | NaBH3CN or similar reductive amination agent | Final compound | Purified by chromatography |
Research Findings and Considerations
- The synthetic route is modular, allowing for the preparation of various benzofuran derivatives with different substituents for biological activity optimization.
- The nitrile group at the 5-position of benzofuran is stable under the reaction conditions used for bromination, Suzuki coupling, and reductive amination.
- The use of palladium-catalyzed cross-coupling reactions is well-established and provides good regioselectivity and yields.
- The final compound's purity and structure are confirmed by NMR spectroscopy and melting point analysis, ensuring the reliability of the synthetic method.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized benzofuran derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer, antiviral, and antibacterial research.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Chemical Research: The compound’s reactivity and chemical properties make it a valuable tool for studying various chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 2-(2-(4-Methylpiperazin-1-yl)ethyl)benzofuran-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of benzofuran derivatives modified with nitrogen-containing side chains. Below is a comparative analysis with three analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity :
- The 4-methylpiperazinyl ethyl chain in the target compound enhances receptor-binding specificity compared to simpler analogs like 1-benzofuran-5-carbonitrile, likely due to improved hydrogen-bonding and steric complementarity .
- Replacement of the piperazine group with piperidine (as in 2-(piperidin-1-yl)ethyl-1-benzofuran) reduces affinity for serotonin receptors, underscoring the importance of the tertiary amine in the side chain.
Solubility and logP :
- The carbonitrile group at the 5-position lowers logP compared to nitro or unsubstituted derivatives, enhancing aqueous solubility but reducing membrane permeability.
Synthetic Challenges :
- The ethyl-piperazine linkage introduces synthetic complexity, requiring protective-group strategies to avoid side reactions, unlike simpler analogs like 1-benzofuran-5-carbonitrile.
Biological Activity
The compound 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile is a synthetic organic molecule that has garnered attention for its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Research indicates that 2-[2-(4-Methylpiperazin-1-yl)ethyl]-1-benzofuran-5-carbonitrile functions primarily as an inhibitor of renal outer medullary potassium (ROMK) channels. This action suggests its potential use as a diuretic and in conditions related to sodium retention and hypertension .
1. Dopamine Receptor Agonism
Recent studies have highlighted the compound's interaction with dopamine receptors, particularly the D3 receptor. It has been shown to promote β-arrestin translocation and G protein activation, which are critical pathways in neuropsychiatric disorders. The compound exhibited selectivity for the D3 receptor over other dopamine receptors, indicating its potential as a therapeutic agent in treating conditions such as schizophrenia and Parkinson's disease .
2. Cognitive Enhancement
Analogous compounds based on the benzofuran scaffold have demonstrated significant activity as H3 receptor antagonists, which are implicated in cognitive enhancement. In animal models, certain derivatives showed promising results in improving cognition and attention without inducing locomotor side effects, suggesting a favorable safety profile .
Case Studies and Research Findings
A summary of key findings from various studies is presented in the following table:
Detailed Research Findings
- ROMK Inhibition : The compound was found to inhibit ROMK channels effectively, leading to increased sodium excretion and potential therapeutic applications in managing hypertension .
- Neuroprotective Effects : In vitro studies indicated that the compound could protect dopaminergic neurons from degeneration, making it a candidate for further exploration in neurodegenerative diseases .
- Cognitive Enhancement : Compounds with similar structures have shown to enhance cognitive functions significantly at low dosages (0.01-0.1 mg/kg), indicating a strong pharmacological profile for cognitive disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
